

Comprehensive Analysis of -Chloro- - dimethylsulfamide

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Compound of Interest

Compound Name: *N'*-Chloro-*N,N*-dimethyl-sulfamide

Cat. No.: B13411431

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Structural Dynamics, Synthesis, and Reactivity Profile

Core Identity:

- IUPAC Name:

-Chloro-

-dimethylsulfuric diamide

- Common Name:

-Chloro-

-dimethylsulfamide (Cl-DMS)

- Molecular Formula:

- Molecular Weight: 158.61 g/mol

- CAS Number: Not broadly assigned as a commercial product; derivative of

-Dimethylsulfamide (CAS: 3984-14-3).

Structural Architecture & Electronic Properties

The chemical behavior of

-Chloro-

-dimethylsulfamide is dictated by the polarization of the bond and the electron-withdrawing nature of the sulfonyl group.

Connectivity and Geometry

The molecule features a tetrahedral sulfur atom bonded to two oxygen atoms, one dimethylamino group, and one chloroamino group.

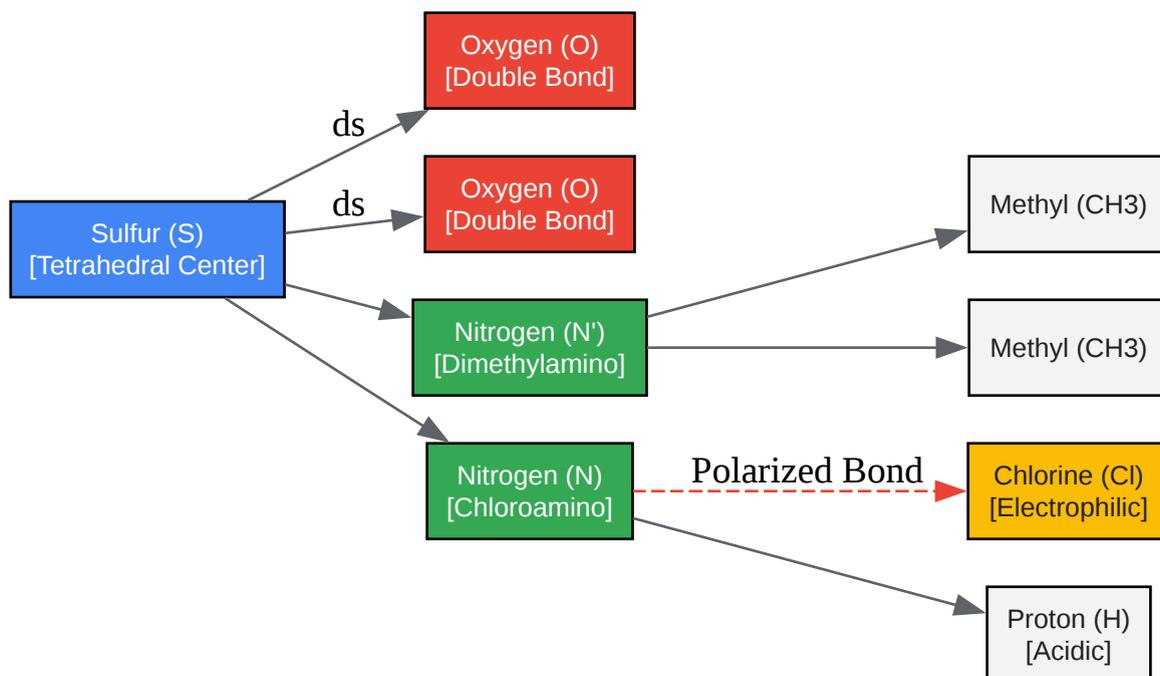
- Sulfur Center:

hybridized, tetrahedral geometry.

- Group: Acts as an electron donor to the sulfur, stabilizing the bonds but increasing electron density on the sulfur center.
- Group: The nitrogen is bonded to an electronegative chlorine. The strong electron-withdrawing effect of the adjacent sulfonyl () group makes the proton acidic and the atom electrophilic.

Electronic Distribution (DOT Visualization)

The following diagram illustrates the connectivity and the critical polarization points that drive reactivity.



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Figure 1: Structural connectivity of N'-Chloro-N,N-dimethylsulfamide showing the polarized N-Cl bond responsible for chlorinating activity.

Synthesis & In Situ Generation

Due to its instability,

-Chloro-

-dimethylsulfamide is rarely isolated. It is generated in situ for immediate use or study.

Protocol: In Situ Generation with Hypochlorous Acid

This method is standard for generating the species in aqueous environments (mimicking water treatment conditions) or for mechanistic studies.

Reagents:

- -Dimethylsulfamide (DMS) (Purity >98%)
- Sodium Hypochlorite (NaOCl) solution

- Buffer (Phosphate, pH 7.0 - 8.0)

Step-by-Step Workflow:

- Preparation of DMS Stock: Dissolve DMS (10 mM) in phosphate-buffered saline (pH 7.5).
- Chlorination: Add NaOCl solution dropwise to achieve a 1:1 molar ratio (DMS:HOCl).
 - Note: The reaction is diffusion-controlled ().
- Equilibration: Allow the mixture to stir at for 60 seconds. The species forms rapidly.
- Usage: The solution must be used immediately. It will slowly decompose or rearrange depending on pH.

Protocol: Anhydrous Generation with tert-Butyl Hypochlorite

For organic synthesis applications where water must be avoided, tert-butyl hypochlorite () is the preferred reagent.

Reagents:

- -Dimethylsulfamide^{[1][2][3][4]}
- (Freshly prepared or distilled)
- Solvent: Dichloromethane (DCM) or Acetonitrile ()

Mechanism:

Reactivity Profile & Mechanisms

The reactivity of this compound is bifurcated into two main pathways: Electrophilic Chlorination (useful in synthesis) and Rearrangement to NDMA (toxicological hazard).

Pathway A: Electrophilic Chlorination (Synthetic Utility)

Like

-chlorosuccinimide (NCS) or Chloramine-T, the N-Cl bond is a source of "positive chlorine" ().

- Substrates: Electron-rich aromatics, sulfides, and amines.
- Mechanism: The nucleophile attacks the chlorine atom, displacing the sulfonamide anion.
- Advantage: The byproduct, -dimethylsulfamide, is water-soluble and easily removed during workup.

Pathway B: Rearrangement to NDMA (Toxicological Hazard)

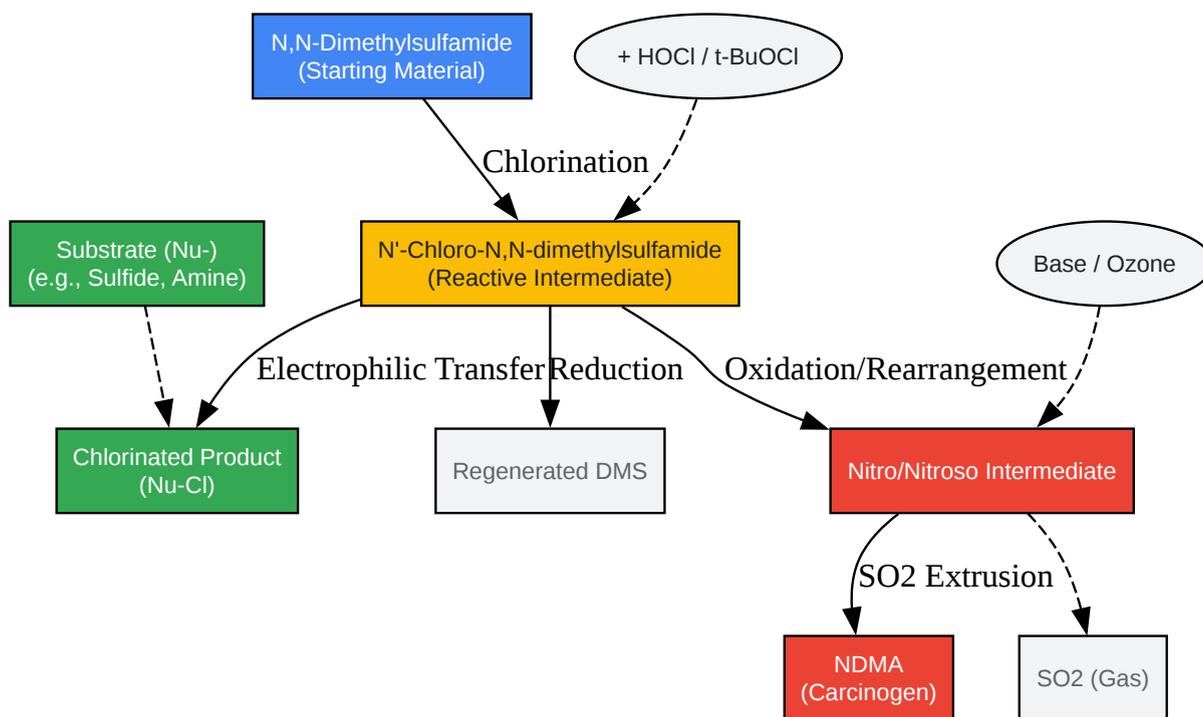
This is the most critical pathway for environmental scientists. Under oxidative conditions (especially with ozone or excess chlorine), the molecule rearranges to release sulfur dioxide and form

-nitrosodimethylamine (NDMA), a potent carcinogen.[2]

Mechanism Description:

- Formation: DMS reacts with HOCl to form Cl-DMS.
- Deprotonation: The acidic proton on the Cl-N group is removed (drops significantly upon chlorination).
- Rearrangement: A complex intramolecular rearrangement occurs, often catalyzed by bromide or further oxidation, leading to the extrusion of

and formation of the N-N bond in NDMA.



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Figure 2: Dual reactivity pathways: Electrophilic chlorination (left) vs. NDMA formation (right).

Quantitative Data Summary

Property	Value / Description	Source/Note
Appearance	Unstable oil or solid (in situ)	Predicted based on analogs
Solubility	Soluble in DCM, Acetonitrile, Water	Polar organic solvents preferred
Precursor pKa	10.4 (-Dimethylsulfamide)	Env. Sci. Technol. [1]
Reactivity ()	(DMS anion + HOBr)	Reaction is diffusion limited [1]
Main Hazard	NDMA Formation	Yields up to 50% under ozonation [2]

Safety & Handling Protocols

WARNING: This compound is a direct precursor to N-nitrosodimethylamine (NDMA), a Group 2A carcinogen.

- Containment: All reactions involving
-Chloro-
-dimethylsulfamide must be performed in a functioning chemical fume hood.
- Quenching: Residual active chlorine must be quenched immediately with Sodium Thiosulfate or Sodium Metabisulfite.
- Waste Disposal: Do not mix with amine waste. Segregate as halogenated organic waste. Treat with reducing agents before disposal to prevent NDMA formation in waste streams.
- PPE: Double nitrile gloves, chemical splash goggles, and lab coat are mandatory.

References

- Mechanisms of NDMA Formation

- Title: Molecular Mechanism of NDMA Formation from N,N-Dimethylsulfamide During Ozonation: Quantum Chemical Insights into a Bromide-Catalyzed P
- Source: Environmental Science & Technology (2015).
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- Precursor Identification
 - Title: N,N-Dimethylsulfamide as Precursor for N-Nitrosodimethylamine (NDMA) Formation upon Ozonation and its Fate During Drinking Water Treatment.[2][3]
 - Source: Environmental Science & Technology (2008).[2]
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- Synthetic Utility of N-Chloro Reagents
 - Title: tert-Butyl Hypochlorite - Oxidizing Agents.[5][6]
 - Source: Organic Chemistry Portal.[6]
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